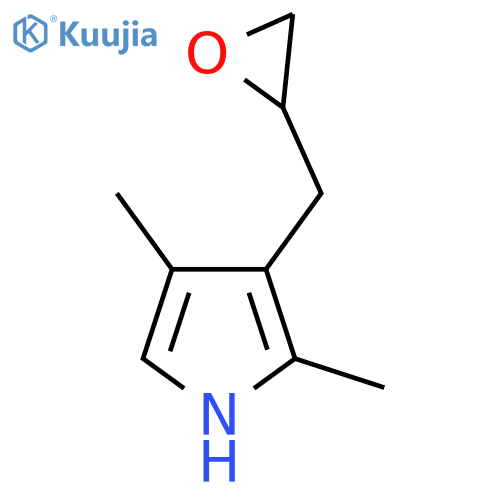Cas no 2229541-73-3 (2,4-dimethyl-3-(oxiran-2-yl)methyl-1H-pyrrole)

2229541-73-3 structure
商品名:2,4-dimethyl-3-(oxiran-2-yl)methyl-1H-pyrrole
2,4-dimethyl-3-(oxiran-2-yl)methyl-1H-pyrrole 化学的及び物理的性質
名前と識別子
-
- 2,4-dimethyl-3-(oxiran-2-yl)methyl-1H-pyrrole
- 2,4-dimethyl-3-[(oxiran-2-yl)methyl]-1H-pyrrole
- 2229541-73-3
- EN300-1791933
-
- インチ: 1S/C9H13NO/c1-6-4-10-7(2)9(6)3-8-5-11-8/h4,8,10H,3,5H2,1-2H3
- InChIKey: XBTWTONPQOJYPJ-UHFFFAOYSA-N
- ほほえんだ: O1CC1CC1C(C)=CNC=1C
計算された属性
- せいみつぶんしりょう: 151.099714038g/mol
- どういたいしつりょう: 151.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
2,4-dimethyl-3-(oxiran-2-yl)methyl-1H-pyrrole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1791933-1.0g |
2,4-dimethyl-3-[(oxiran-2-yl)methyl]-1H-pyrrole |
2229541-73-3 | 1g |
$1643.0 | 2023-05-23 | ||
| Enamine | EN300-1791933-0.1g |
2,4-dimethyl-3-[(oxiran-2-yl)methyl]-1H-pyrrole |
2229541-73-3 | 0.1g |
$1447.0 | 2023-09-19 | ||
| Enamine | EN300-1791933-0.5g |
2,4-dimethyl-3-[(oxiran-2-yl)methyl]-1H-pyrrole |
2229541-73-3 | 0.5g |
$1577.0 | 2023-09-19 | ||
| Enamine | EN300-1791933-2.5g |
2,4-dimethyl-3-[(oxiran-2-yl)methyl]-1H-pyrrole |
2229541-73-3 | 2.5g |
$3220.0 | 2023-09-19 | ||
| Enamine | EN300-1791933-5g |
2,4-dimethyl-3-[(oxiran-2-yl)methyl]-1H-pyrrole |
2229541-73-3 | 5g |
$4764.0 | 2023-09-19 | ||
| Enamine | EN300-1791933-10g |
2,4-dimethyl-3-[(oxiran-2-yl)methyl]-1H-pyrrole |
2229541-73-3 | 10g |
$7065.0 | 2023-09-19 | ||
| Enamine | EN300-1791933-0.05g |
2,4-dimethyl-3-[(oxiran-2-yl)methyl]-1H-pyrrole |
2229541-73-3 | 0.05g |
$1381.0 | 2023-09-19 | ||
| Enamine | EN300-1791933-0.25g |
2,4-dimethyl-3-[(oxiran-2-yl)methyl]-1H-pyrrole |
2229541-73-3 | 0.25g |
$1513.0 | 2023-09-19 | ||
| Enamine | EN300-1791933-5.0g |
2,4-dimethyl-3-[(oxiran-2-yl)methyl]-1H-pyrrole |
2229541-73-3 | 5g |
$4764.0 | 2023-05-23 | ||
| Enamine | EN300-1791933-10.0g |
2,4-dimethyl-3-[(oxiran-2-yl)methyl]-1H-pyrrole |
2229541-73-3 | 10g |
$7065.0 | 2023-05-23 |
2,4-dimethyl-3-(oxiran-2-yl)methyl-1H-pyrrole 関連文献
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
2229541-73-3 (2,4-dimethyl-3-(oxiran-2-yl)methyl-1H-pyrrole) 関連製品
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
